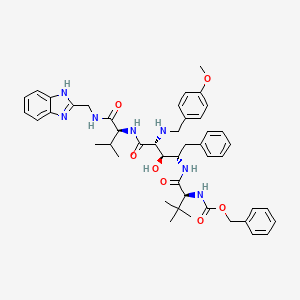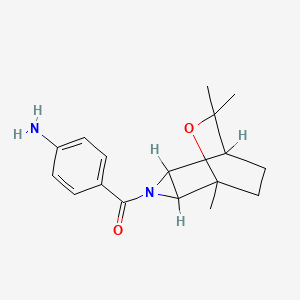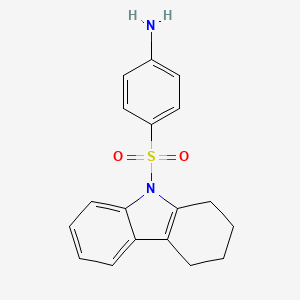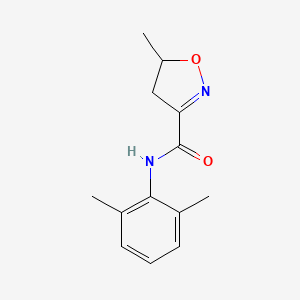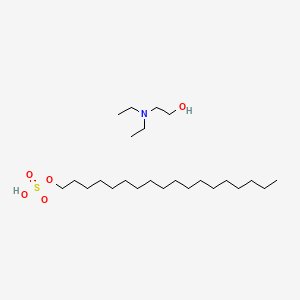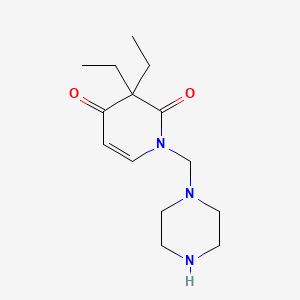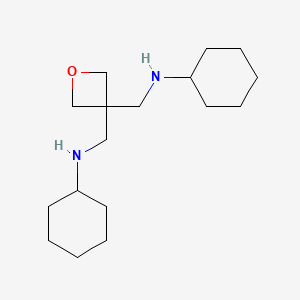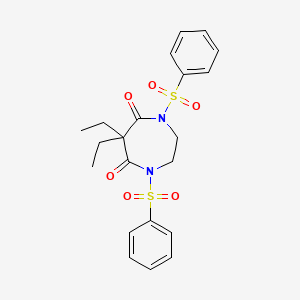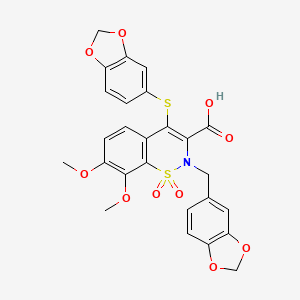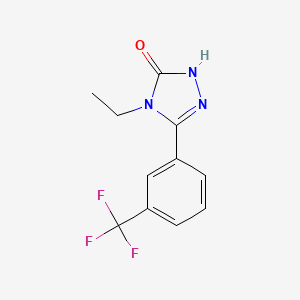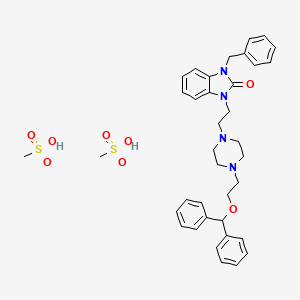
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzimidazole core through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Attachment of the diphenylmethoxyethyl group through etherification.
- Final sulfonation to obtain the dimethanesulfonate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
化学反応の分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in the development of drugs targeting specific diseases.
Industry: Applications in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: A benzimidazole derivative used as an anthelmintic drug.
Albendazole: Another benzimidazole derivative with similar uses to mebendazole.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-1-(2-(4-(2-(diphenylmethoxy)ethyl)-1-piperazinyl)ethyl)-3-(phenylmethyl)-, dimethanesulfonate is unique due to its complex structure, which includes multiple functional groups and a piperazine moiety. This complexity may confer unique biological activities and potential therapeutic applications not seen in simpler benzimidazole derivatives.
特性
CAS番号 |
116713-01-0 |
|---|---|
分子式 |
C37H46N4O8S2 |
分子量 |
738.9 g/mol |
IUPAC名 |
1-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]-3-benzylbenzimidazol-2-one;methanesulfonic acid |
InChI |
InChI=1S/C35H38N4O2.2CH4O3S/c40-35-38(32-18-10-11-19-33(32)39(35)28-29-12-4-1-5-13-29)25-24-36-20-22-37(23-21-36)26-27-41-34(30-14-6-2-7-15-30)31-16-8-3-9-17-31;2*1-5(2,3)4/h1-19,34H,20-28H2;2*1H3,(H,2,3,4) |
InChIキー |
FGBXDZFIKRPLRK-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)CCOC(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


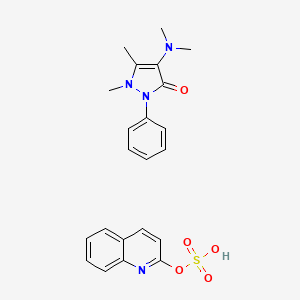
![10-[2-(3,4-dimethoxyphenyl)ethyl]-5,15-dimethoxy-10-azatetracyclo[7.7.1.01,12.02,7]heptadeca-2(7),3,5,12,15-pentaen-14-one;hydrochloride](/img/structure/B12732857.png)
